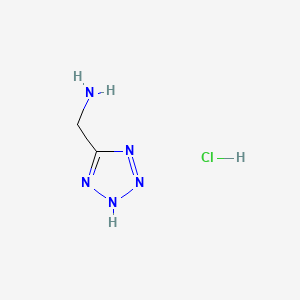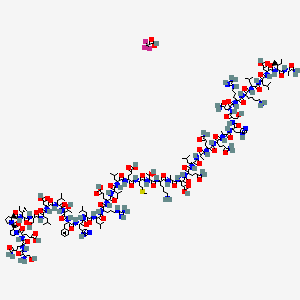
3-(1-Naphthyl)-D-alanine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Naphthyl)-D-alanine Hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a naphthalene ring attached to the alanine molecule. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthyl)-D-alanine Hydrochloride typically involves the reaction of 1-naphthylamine with alanine under specific conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The process involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
3-(1-Naphthyl)-D-alanine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, dihydronaphthalene derivatives, and various substituted naphthalene compounds.
科学的研究の応用
3-(1-Naphthyl)-D-alanine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(1-Naphthyl)-D-alanine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring plays a crucial role in binding to these targets, while the alanine moiety facilitates the interaction through hydrogen bonding and electrostatic interactions. The compound can modulate various biochemical pathways, leading to its diverse biological effects.
類似化合物との比較
Similar Compounds
- 3-(1-Naphthyl)-L-alanine Hydrochloride
- N-(1-Naphthyl)ethylenediamine Dihydrochloride
Uniqueness
3-(1-Naphthyl)-D-alanine Hydrochloride is unique due to its specific stereochemistry, which influences its interaction with biological targets. Compared to its L-isomer, the D-isomer may exhibit different biological activities and binding affinities. Additionally, the presence of the naphthalene ring distinguishes it from other amino acids, providing unique chemical properties and reactivity.
特性
IUPAC Name |
(2R)-2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQQPCDQZZTLSE-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659747 |
Source


|
| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122745-09-9 |
Source


|
| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of studying the inclusion complex formation between 3-(1-Naphthyl)-D-alanine Hydrochloride and β-Cyclodextrin?
A1: β-Cyclodextrin is known to form inclusion complexes with various molecules due to its unique truncated cone structure, which possesses a hydrophobic cavity. Studying the inclusion complex formation with this compound provides valuable insights into:
- Improved Solubility and Bioavailability: Encapsulation within the hydrophobic cavity of β-Cyclodextrin can enhance the aqueous solubility of poorly soluble drugs like this compound, potentially leading to better bioavailability. []
- Controlled Release: The inclusion complex can act as a drug delivery system, allowing for controlled release of this compound at the target site, enhancing its therapeutic efficacy. []
- Physicochemical Property Modification: Complexation can alter the physicochemical properties of the guest molecule, impacting its stability, dissolution rate, and other characteristics. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-Diazabicyclo[2.1.1]hexane-2-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)

![3-Isocyanato-5-(isocyanatomethyl)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B571195.png)


![1H-Pyrido[2,3-f][1,2,4]triazepine](/img/structure/B571200.png)




![1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene](/img/structure/B571210.png)
